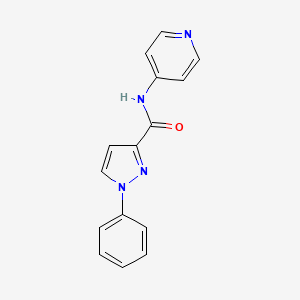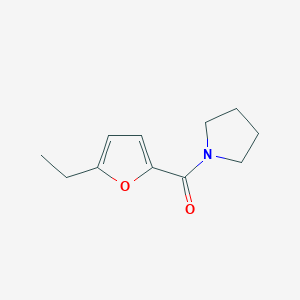
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone, also known as DIMBOA, is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the activation of various signaling pathways. In insects, it has been shown to disrupt the insect gut microbiota and inhibit the activity of digestive enzymes, leading to reduced feeding and growth. In plants, it has been shown to induce the production of defense-related compounds and activate defense signaling pathways.
Biochemical and physiological effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been shown to have various biochemical and physiological effects on organisms. In insects, it has been shown to reduce feeding and growth, disrupt gut microbiota, and inhibit digestive enzyme activity. In plants, it has been shown to induce the production of defense-related compounds, activate defense signaling pathways, and inhibit the growth of herbivores and pathogens. In mammals, it has been studied for its anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone in lab experiments include its availability, low cost, and potential applications in various fields. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. In agriculture, it can be further studied for its potential as a natural pesticide and herbicide. In medicine, it can be further studied for its potential as an anti-cancer and anti-inflammatory agent. In biotechnology, it can be further studied for its potential as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone and its effects on different organisms.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone can be achieved through various methods, including chemical synthesis and extraction from maize plants. Chemical synthesis involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the benzoxazinone ring. The resulting compound is then treated with methanol and hydrochloric acid to obtain 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. Extraction from maize plants involves the use of solvents to extract the compound from the plant tissues.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been the subject of scientific research due to its potential applications in various fields. In agriculture, it has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides and herbicides. In medicine, it has been studied for its anti-cancer and anti-inflammatory properties. In biotechnology, it has been used as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-5-7-15-8-6-11)16-9-10-18-13-4-2-1-3-12(13)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOAMUVQMMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)


